2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core
Mechanism of Action
Mode of Action
Similar compounds, such as oximes and hydrazones, are known to react with aldehydes and ketones to form new compounds . This reaction is essentially irreversible and results in the formation of a new compound .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to interfere with the action of intramembrane serine proteases known as rhomboids . These enzymes play a crucial role in various diseases, including cancer, diabetes, and Parkinson’s disease .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
It’s worth noting that the synthesis of similar compounds has been shown to be influenced by environmental conditions, such as temperature and the presence of acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[2,3-d][1,3]oxazine precursor with a methyl and phenyl substituent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d][1,3]oxazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: The parent compound.
2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-thione: A sulfur analog with different reactivity.
2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-amine: An amine derivative with potential biological activity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-phenylthieno[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-8-14-12-11(13(15)16-8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYABVPVYWRLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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